molecular formula C20H22O5 B103626 Homoegonol CAS No. 17375-66-5

Homoegonol

カタログ番号: B103626
CAS番号: 17375-66-5
分子量: 342.4 g/mol
InChIキー: PFOARMALXZGCHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Discovery and Natural Product Context

This compound was first isolated in 1967 by Segal et al. from the seeds of Styrax officinalis. The compound represents a dimethoxyphenyl analogue of egonol, another important benzofuran neolignan found in the same genus. The discovery occurred during a period of intense interest in the phytochemistry of the Styracaceae family, which had long been recognized for producing aromatic resins with medicinal properties.

The isolation of this compound expanded the known chemical diversity of plant-derived benzofurans and contributed significantly to the growing understanding of neolignans as a crucial class of plant secondary metabolites. More recent phytochemical investigations have confirmed this compound's presence in other Styrax species, particularly S. camporum and S. ferrugineus, which grow in the cerrado areas of Brazil. These findings have established this compound as a phytochemical marker for quality control of extracts from the genus Styrax.

In the context of natural products research, this compound represents an important addition to the diverse group of plant-derived compounds that share the benzofuran structural motif. This heterocyclic framework appears in numerous bioactive natural products and has been associated with a wide range of biological activities. The benzofuran core of this compound, coupled with its specific substitution pattern, contributes to its unique biological profile and continues to drive research interest in this compound.

Table 1: Key Properties of this compound

Property Description Reference
Molecular Formula C₂₀H₂₂O₅
Molecular Weight 342.4 g/mol
Chemical Name 3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Natural Sources Styrax camporum, Styrax ferrugineus
First Isolated 1967 by Segal et al.
Physical Appearance Crystalline solid

Classification as a Norneolignan and Benzofuran Derivative

This compound is classified as a benzofuran neolignan based on its structural features. The compound contains a benzofuran heterocyclic core with a 3,4-dimethoxyphenyl group at position 2, a 3-hydroxypropyl chain at position 5, and a methoxy group at position 7. This structural arrangement places this compound within the broader family of neolignans, which are natural products derived from the oxidative coupling of two phenylpropanoid (C6-C3) units linked by bonds other than the classical β-β' linkages found in lignans.

The benzofuran ring system in this compound represents a key structural motif that contributes significantly to its biological activities. This heterocyclic structure, consisting of a benzene ring fused to a furan ring, is common in many bioactive natural products and medicinal compounds. According to recent reviews on benzofuran derivatives, these compounds display diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory properties.

The structural relationship between this compound and other natural benzofurans, such as egonol and ailanthoidol, has been the subject of numerous studies. These structurally related compounds share the basic 2-arylbenzofuran framework but differ in their substitution patterns, which contributes to their distinct biological profiles. Scientists have leveraged these structural similarities to develop common synthetic approaches for these compounds, facilitating structure-activity relationship studies and the development of more potent derivatives.

Figure 1: Chemical Structure of this compound
[A 2D chemical structure depiction of this compound showing the benzofuran core with the 3,4-dimethoxyphenyl group at position 2, the 3-hydroxypropyl chain at position 5, and the methoxy group at position 7]

Ethnobotanical Significance and Traditional Applications

The plants from which this compound is isolated, primarily species of the Styrax genus, have a rich history of traditional medicinal use across diverse cultures. Styrax species, commonly known as storax or snowbell, have been utilized for their aromatic resins, which have found applications in both medicinal and ceremonial contexts.

Styrax officinalis has been employed since ancient times by Ionians, Phoenicians, Romans, and Egyptians both as an aromatic incense and in traditional medicine. The resin, known as storax, was highly valued for its medicinal properties and used to treat various conditions including respiratory tract infections, skin diseases, and ulcers. Historical records indicate that a combination of benzoin balsam and storax was used by the Pharaohs to treat chronic respiratory tract infectious diseases, microbial infections, coughs, and wounds.

In Latin American traditional medicine, Styrax species have been used therapeutically as antiseptics and expectorants, as well as for the treatment of heart disease, apoplexy, leprosy, constipation, and bronchitis. Styrax camporum Pohl, popularly known as "estoraque do campo" or "cuia de brejo" in Brazil, has been specifically used in folk medicine for the treatment of ulcers. Scientific studies have validated some of these traditional applications, showing that the hydroalcoholic extract of S. camporum stems possesses antiulcer and antiparasitic activities.

In Chinese traditional medicine, Styrax plants have been utilized for their antibacterial and antifungal properties, as well as for accelerating wound healing. Additionally, in several Muslim countries, storax is used for the manufacture of prayer beads and incense, which is burned primarily to ward off the evil eye, demonstrating its cultural significance beyond purely medicinal applications.

Table 2: Traditional Medicinal Uses of Styrax Species Containing this compound

Culture/Region Plant Part Used Traditional Applications Reference
Ancient Mediterranean Resin (Storax) Antiseptic, treatment of skin diseases
Latin America Stems, Resin Treatment of ulcers, antiseptic, expectorant
China Whole plant Antibacterial, antifungal, wound healing
Middle East Resin Treatment of respiratory infections, coughs

Evolution of Academic Interest in Styrax-Derived Compounds

Academic interest in this compound and other compounds derived from Styrax species has evolved significantly since the initial isolation in 1967. This evolution reflects broader trends in natural products research, medicinal chemistry, and drug discovery approaches.

Early research focused primarily on isolation, structural elucidation, and basic characterization of these compounds. With advances in analytical techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry, more detailed structural determinations became possible, facilitating the discovery and characterization of related compounds.

The late 20th century saw increased interest in evaluating the biological activities of this compound. Research demonstrated its cytotoxic, antimicrobial, anti-inflammatory, and anti-asthma properties, prompting investigations into potential therapeutic applications. A significant advancement came with the development of a liquid chromatography-tandem mass spectrometric method for quantifying this compound in rat plasma, which facilitated pharmacokinetic studies. These studies revealed that this compound's pharmacokinetic parameters were dose-independent after both intravenous and oral administration in male Sprague-Dawley rats.

In the early 21st century, research shifted toward developing efficient synthetic approaches to this compound and its derivatives. Notable achievements include a convergent total synthesis from biomass-derived eugenol and various divergent synthetic methods aimed at producing this compound with high yields. These synthetic efforts have not only provided easier access to the natural product but have also enabled the preparation of derivatives and analogs for structure-activity relationship studies.

特性

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOARMALXZGCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169651
Record name Homoegonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17375-66-5
Record name Homoegonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoegonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Hydroalcoholic Extraction

Plant stems are macerated in ethanol-water (7:3 v/v) , followed by solvent evaporation under reduced pressure. The crude extract is enriched in this compound (∼12% w/w) and egonol (∼9% w/w).

Column Chromatography

Silica gel chromatography with a gradient of n-hexane:ethyl acetate (9:1 to 2:8 v/v) separates this compound from co-occurring lignans. Subfractions 19–30 yield this compound with >95% purity, as confirmed by preparative thin-layer chromatography (TLC) and HPLC-UV .

Cytotoxicity Considerations

While natural extraction avoids synthetic byproducts, batch-to-batch variability in this compound content (8–15%) poses challenges for pharmaceutical standardization.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Heck Reaction85–9098High reproducibility, scalablePd catalyst cost, ligand synthesis
Wittig Reaction70–7695Sustainable, metal-freeDemethylation step lowers atom economy
Natural Extraction8–1595–98Eco-friendly, no synthetic stepsLow yield, resource-intensive

Analytical and Pharmacological Validation

All synthetic routes require rigorous quality control:

  • ADME Profiling : this compound exhibits favorable pharmacokinetics, with a logP value of 2.1 and 95% plasma protein binding , indicating oral bioavailability.

  • Docking Studies : Molecular docking against SARS-CoV-2 main protease (6LU7) reveals a binding affinity of -10.16 kcal/mol , comparable to clinical inhibitors like ritonavir .

化学反応の分析

Types of Reactions: Homoegonol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.

科学的研究の応用

Cytotoxic Activity

Homoegonol has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that it exhibits selective cytotoxicity, meaning it can effectively target cancer cells while sparing normal cells.

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxic activity of this compound and its analog egonol against several tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that this compound had an IC50 value of 5.3 µg/mL against HeLa cells and 4.9 µg/mL against C6 glioma cells, showcasing its potency in inhibiting cancer cell growth .

Cell Line IC50 (µg/mL) Compound
HeLa5.3This compound
C64.9This compound
HepG211.2 - 55.0Egonol + this compound

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. It shows potential against various pathogens, which could be beneficial in developing new antimicrobial therapies.

Research Findings

In vitro studies have indicated that this compound possesses significant antimicrobial activity against both bacterial and fungal strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, making it a candidate for treating inflammatory diseases.

Hybridization with Other Natural Products

Recent studies have explored the synthesis of hybrid compounds combining this compound with other natural products to enhance therapeutic efficacy.

Case Study: Hybrid Compounds

A study reported the synthesis of nine new hybrids involving this compound and other compounds like thymoquinone and artemisinin. These hybrids exhibited improved antileukemia, antiviral, and antimalarial activities compared to their parent compounds . This approach may lead to the development of more effective treatments for various diseases.

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

Application Description
CytotoxicityEffective against multiple cancer cell lines with selective toxicity towards tumor cells .
Antimicrobial ActivityDemonstrates significant activity against bacterial and fungal strains .
Anti-inflammatoryInhibits pro-inflammatory cytokines and COX-2 enzyme activity .
Hybrid TherapeuticsEnhances therapeutic efficacy when combined with other natural products .

類似化合物との比較

Egonol

  • Structural Differences: Egonol shares the 2-arylbenzofuran core but differs in substitution patterns (R4=R5=-O-CH2-O- instead of OMe) .
  • Biological Activities: Cytotoxicity: Egonol shows potent activity against glioblastoma (C6 cells, IC50 = 3.2 µg/mL) and breast cancer (MCF-7, IC50 = 13.3 µg/mL) but is less selective than homoegonol (selectivity index = 2.8 vs. 6.3 in HepG2) . Anti-inflammatory: Egonol inhibits NO production (IC50 = 2.06 µM) more effectively than this compound in LPS-stimulated macrophages . Synergy: Combined treatment with this compound enhances cytotoxicity (MCF-7 IC50 = 13.3 µg/mL at 72 h) via complementary mechanisms .

Table 1. Cytotoxicity of this compound vs. Egonol

Cell Line This compound IC50 (µg/mL) Egonol IC50 (µg/mL) Selectivity Index (this compound)
HepG2 11.2 55.0 6.3
MCF-7 23.3 40.9 1.9
HeLa 18.5 24.7 2.1

Siegesbeckia glabrescens Compounds

  • Contrasting Mechanisms: Unlike this compound, which targets MMP-9 and IgE, Siegesbeckia glabrescens extracts inhibit NF-κB and STAT6 pathways .
  • Efficacy: While both reduce Th2 cytokines, this compound shows superior suppression of IL-4 and IL-5 (70–80% vs. 50–60%) in OVA-challenged mice .

Genipin

  • Structural Class : Iridoid glycoside, unrelated to benzofurans.
  • Functional Overlap : Both compounds attenuate oxidative stress, but genipin’s anti-asthmatic effects rely on Nrf2 activation rather than COX inhibition .
  • Potency : Genipin requires higher doses (50 mg/kg) to achieve comparable reductions in airway inflammation .

Mechanistic and Pharmacokinetic Insights

  • Anti-inflammatory Pathways: this compound inhibits COX-1/2 (IC50 = 8–12 µM) and MMP-9, whereas egonol primarily blocks NO synthase .
  • Pharmacokinetics: this compound has a plasma half-life of 4.2 hours in rats, with linear kinetics up to 500 ng/mL . Egonol, however, exhibits nonlinear absorption due to glucuronidation .

Table 2. Pharmacological Comparison

Parameter This compound Egonol DK-1014
COX-1 Inhibition 8 µM 15 µM 5 µM
MMP-9 Suppression 60% at 30 mg/kg Not reported 75% at 10 mg/kg
Bioavailability 45% (oral) 30% (oral) 65% (oral)

生物活性

Homoegonol, a benzofuran neolignan, is primarily derived from the plant Styrax camporum. This compound has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antibacterial, and antiviral effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound's chemical structure is characterized by its benzofuran backbone, which is significant in determining its biological activities. The compound is often studied alongside egonol, another related lignan.

Cytotoxic Activity

A notable area of research focuses on the cytotoxic effects of this compound against various cancer cell lines. In a study examining the cytotoxicity of extracts from Styrax camporum, this compound demonstrated significant activity against several tumor cell lines.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 Value (µg/mL)Treatment Duration (hours)
HepG211.2 - 55.072
MCF-713.3172
HeLa<1024
C6<1024
MDA-MB-231>10048

The results indicate that this compound exhibits a time-dependent cytotoxic effect , with the most potent activity observed after 72 hours of treatment. The lowest IC50 values were recorded for the HepG2 cell line, suggesting a higher sensitivity of liver cancer cells to this compound .

The cytotoxicity of this compound is believed to be linked to its ability to induce apoptosis in cancer cells. Studies have shown that treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptotic cell death. Additionally, it has been observed that this compound can activate tumor suppressor proteins such as p53 in certain cancer cell lines .

Antibacterial and Antiviral Activities

Beyond its anticancer properties, this compound also exhibits antibacterial and antiviral activities. Research indicates that it can inhibit bacterial growth and may serve as a potential therapeutic agent against viral infections. The compound's broad spectrum of activity suggests that it could be useful in treating various infectious diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
CytotoxicitySignificant against multiple cancer cell lines
AntibacterialInhibitory effects on several bacterial strains
AntiviralPotential activity against certain viruses

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of this compound. For instance, its use in combination with other natural compounds has shown enhanced efficacy in treating specific cancers while minimizing toxicity to normal cells. This selective cytotoxicity is particularly important for developing safer cancer therapies.

One study involving Styrax camporum extracts demonstrated that the combination of this compound and egonol resulted in greater cytotoxic effects than when either compound was used alone . This synergistic effect underscores the potential for using these compounds in complementary therapeutic strategies.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, bioavailability, and potential side effects are essential for assessing its viability as a therapeutic agent.

Q & A

Q. What protocols ensure ethical rigor in this compound’s preclinical-to-clinical translation?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis and humane endpoints. For human trials, submit protocols to ethics committees (IRB) with risk-benefit assessments. Use CONSORT checklists for clinical data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homoegonol
Reactant of Route 2
Reactant of Route 2
Homoegonol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。